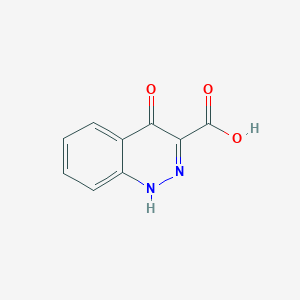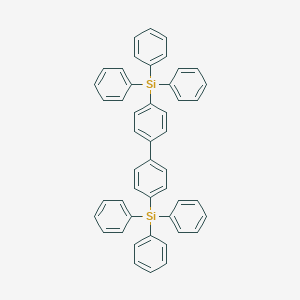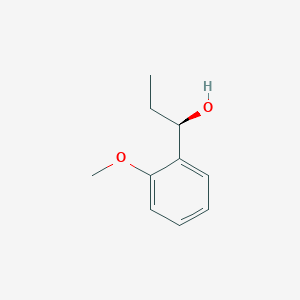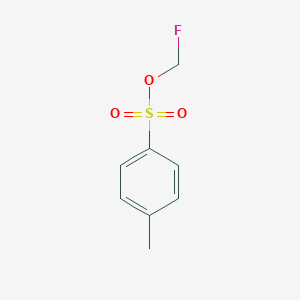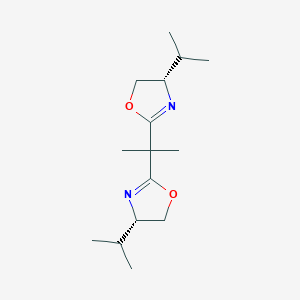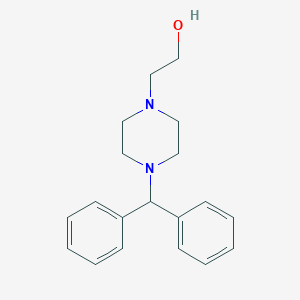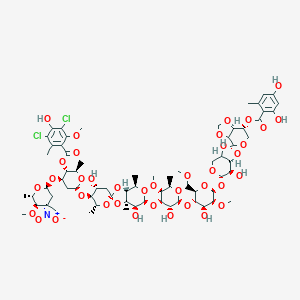
Evernimicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Evernimicin is a type of antibiotic that is currently being studied for its potential use in treating bacterial infections. It belongs to the class of antibiotics known as oligosaccharide antibiotics and is derived from the bacterium Micromonospora carbonacea. The purpose of
作用機序
Evernimicin works by inhibiting bacterial protein synthesis. Specifically, it binds to the ribosome and prevents the formation of peptide bonds between amino acids, which is necessary for the synthesis of proteins. This ultimately leads to the death of the bacteria.
生化学的および生理学的効果
Evernimicin has been found to have low toxicity and is well-tolerated in animal studies. It is not absorbed well orally and is primarily excreted in the feces. In vitro studies have shown that it has a low potential for inducing resistance in bacteria.
実験室実験の利点と制限
One advantage of Evernimicin is its broad spectrum of activity against gram-positive bacteria. However, its activity against gram-negative bacteria is limited. Additionally, it is not effective against all strains of bacteria, and resistance can develop over time.
将来の方向性
There are several potential future directions for research on Evernimicin. One area of focus could be on developing new formulations of the antibiotic that are more effective against gram-negative bacteria. Another area of research could be on identifying the mechanisms of resistance to Evernimicin and developing strategies to overcome it. Additionally, there is potential for studying the use of Evernimicin in combination with other antibiotics to improve its efficacy. Overall, further research on Evernimicin has the potential to lead to the development of new treatments for bacterial infections.
In conclusion, Evernimicin is a promising antibiotic that is currently being studied for its potential use in treating bacterial infections. Its broad spectrum of activity against gram-positive bacteria and low toxicity make it an attractive candidate for further research. However, its limitations against gram-negative bacteria and potential for resistance highlight the need for continued investigation and development.
合成法
Evernimicin is synthesized through a fermentation process using Micromonospora carbonacea. The bacterium is grown in a culture medium, and the antibiotic is extracted from the culture broth through a series of purification steps. The final product is a white or off-white powder that is soluble in water.
科学的研究の応用
Evernimicin is currently being studied for its potential use in treating bacterial infections. It has been found to be effective against a variety of gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It is also active against some gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis.
特性
CAS番号 |
109545-84-8 |
|---|---|
製品名 |
Evernimicin |
分子式 |
C70H97Cl2NO38 |
分子量 |
1631.4 g/mol |
IUPAC名 |
[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1 |
InChIキー |
UPADRKHAIMTUCC-OWALTSPQSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
正規SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
同義語 |
evernimicin everninomicin everninomycin SCH 27899 SCH-27899 Ziracin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



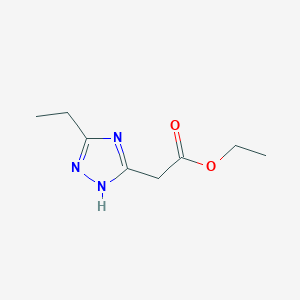
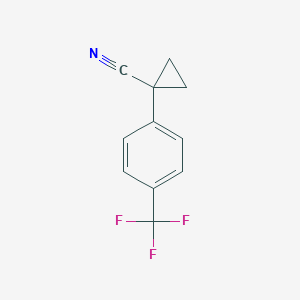
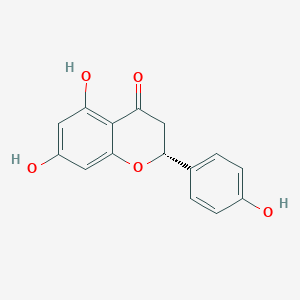
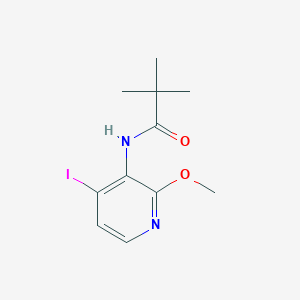
![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B180269.png)
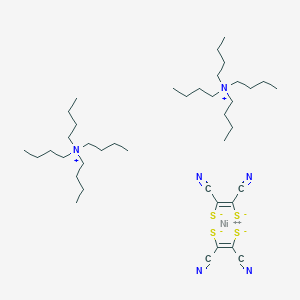
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B180272.png)
![1,8-Dimethyl-4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B180276.png)
